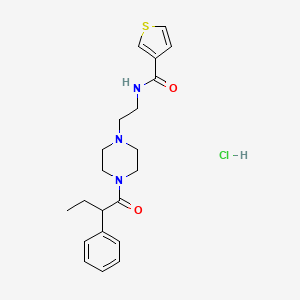
1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound 1" and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine and its derivatives have been explored for their synthesis processes and potential antibacterial activities. Specifically, derivatives have been designed and synthesized to investigate their antibacterial efficacy against various strains such as G.zeae, C.mandshurica, and F.oxysporum. Some derivatives exhibited notable antibacterial activities at specific concentrations, indicating the potential of this compound in developing antibacterial agents (Wu Qi, 2014).
Anticancer Evaluation
Derivatives of this compound have been evaluated for their anticancer activity through international scientific programs like the “NCI-60 Human Tumor Cell Lines Screen”. The screening involved testing on various cancer cell lines including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Some compounds, especially those with piperazine substituent at specific positions, demonstrated significant anticancer activities, highlighting the potential of these derivatives in cancer therapy (Kostyantyn Turov, 2020).
Serotonin and Dopamine Receptor Antagonism
Compounds related to this compound have been studied for their central action as dopamine D-2 and serotonin 5-HT2 antagonists. These studies aimed at understanding the therapeutic potential of these compounds in treating psychiatric and neurological disorders by modulating neurotransmitter systems. For example, derivatives have been shown to inhibit quipazine-induced head twitches in rats, a measure of central 5-HT2 receptor antagonism, without exhibiting cataleptogenic effects, indicating their potential as atypical neuroleptics (J. Perregaard et al., 1992).
X-ray Crystallography and Molecular Structure
The compound and its derivatives have also been the subject of structural analysis using X-ray crystallography. Detailed molecular structure analysis provides insights into the conformation, arrangement, and potential interaction sites of these molecules, which is crucial for understanding their reactivity and interaction with biological targets. The molecular structure, including the conformation of the piperazine ring and the dihedral angle between specific groups, has been elucidated (S. Oezbey et al., 1998).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c19-15-6-8-17(9-7-15)28(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDNRYSAZJUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


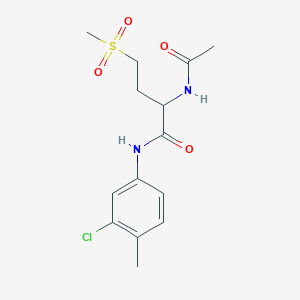
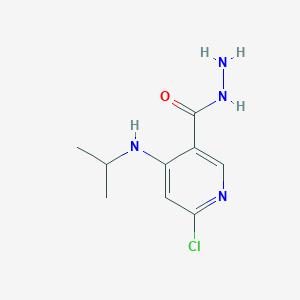
![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)
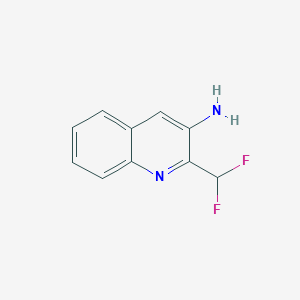

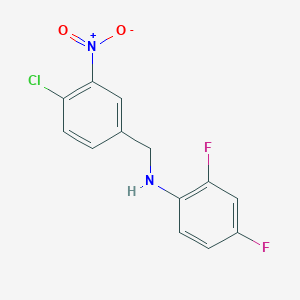
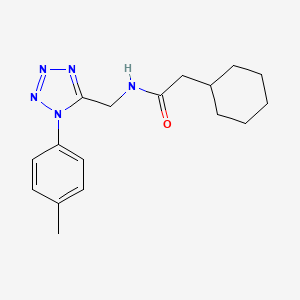

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea](/img/structure/B2646214.png)
